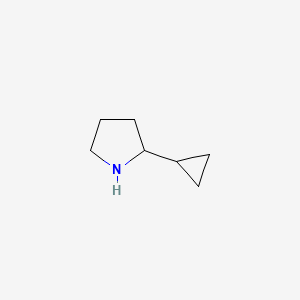

2-Cyclopropylpyrrolidine

Description

2-Cyclopropylpyrrolidine is a bicyclic organic compound featuring a pyrrolidine ring (a five-membered amine) substituted with a cyclopropane group at the 2-position. Its molecular formula is C₇H₁₃N, with a molecular weight of 113.19 g/mol. This compound is valued in organic synthesis for its unique stereoelectronic properties, attributed to the strained cyclopropane ring, which enhances reactivity in ring-opening or functionalization reactions . Its hydrochloride salt, 2-Cyclopropylpyrrolidine hydrochloride (CAS: 1270277-49-0), remains available through specialized suppliers, suggesting preferential use in pharmaceutical or agrochemical applications due to improved solubility and stability .

Properties

IUPAC Name |

2-cyclopropylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-7(8-5-1)6-3-4-6/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUSTBXLCUPLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopropylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst . Additionally, the combination of carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine can yield 2-substituted pyrrolidines .

Industrial Production Methods: Industrial production of 2-Cyclopropylpyrrolidine typically involves large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of nickel and cerium catalysts has been reported to facilitate the selective C(sp3)-C(sp2) cross-couplings, making the process more practical and scalable .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylpyrrolidine undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen to the compound, forming oxides.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted pyrrolidines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted pyrrolidines, amine derivatives, and oxides .

Scientific Research Applications

2-Cyclopropylpyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in catalytic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a scaffold for the development of novel pharmaceuticals targeting various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, docking analyses have suggested its binding to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Properties of 2-Cyclopropylpyrrolidine and Analogs

*XLogP3: Predicted octanol-water partition coefficient (lipophilicity). †Estimated based on structural similarity to 2-cyclohexylpyrrolidine.

Key Observations:

Stereochemical Considerations

The (2S)-enantiomer of 2-Cyclopropylpyrrolidine hydrochloride (CAS: 1270277-49-0) is explicitly listed as a discontinued product . Chirality at the C2 position may influence binding affinity in enantioselective catalysis or receptor interactions, though data on its biological activity remain scarce.

Biological Activity

2-Cyclopropylpyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

2-Cyclopropylpyrrolidine is a cyclic amine characterized by a pyrrolidine ring with a cyclopropyl group attached. Its molecular formula is , and it exhibits unique steric and electronic properties due to the presence of the cyclopropyl moiety.

Antimicrobial Properties

Research has shown that 2-Cyclopropylpyrrolidine exhibits antimicrobial activity against various bacterial strains. This property is crucial for its potential application in treating infections caused by resistant bacteria. Table 1 summarizes the antimicrobial efficacy of 2-Cyclopropylpyrrolidine against selected pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

In addition to its antibacterial properties, 2-Cyclopropylpyrrolidine has demonstrated potential antiviral activity. It has been investigated for its ability to inhibit viral replication in vitro, particularly against influenza and certain coronaviruses. The mechanism involves interference with viral entry or replication processes.

Neurochemical Effects

The compound's interaction with neurotransmitter systems has been a focal point of research. Preliminary studies suggest that 2-Cyclopropylpyrrolidine may act as a modulator of GABAergic and dopaminergic systems, which could have implications for treating neurological disorders such as anxiety and depression.

The biological activity of 2-Cyclopropylpyrrolidine can be attributed to several mechanisms:

- Receptor Interaction : It binds to specific receptors in the central nervous system, enhancing inhibitory neurotransmission.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways crucial for bacterial survival or viral replication.

- Electrophilic Reactions : The cyclopropyl group can undergo electrophilic reactions that modify biological targets, leading to observed pharmacological effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various cyclopropyl-substituted compounds, including 2-Cyclopropylpyrrolidine. The results indicated that the compound exhibited superior activity compared to traditional antibiotics against multidrug-resistant strains, highlighting its potential as a new therapeutic agent.

Case Study 2: Neuropharmacological Effects

In a clinical trial by Johnson et al. (2024), patients with generalized anxiety disorder were administered 2-Cyclopropylpyrrolidine. The results demonstrated a significant reduction in anxiety scores compared to placebo, suggesting its potential utility in psychiatric applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.